
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, also known as BDI acid, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structural and physicochemical properties. BDI acid is a yellowish powder that is sparingly soluble in water but highly soluble in organic solvents such as ethanol, chloroform, and acetone. This compound has shown potential as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
Enamino Derivatives Synthesis
- Enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, related to (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, can be isolated through careful hydrolysis of their esters, revealing stable acids due to intramolecular hydrogen bonds. This stability offers insights into potential applications in synthetic chemistry (Malamidou-Xenikaki et al., 2008).
In Vitro Cytotoxicity
- Arylamides of 1,3-dioxoindan-2-carboxylic acid demonstrated in vitro cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology (Jung et al., 2004).
Photoremovable Protecting Groups
- Certain 1,3-dioxoindan-2-yl carboxylic acid esters, related in structure, act as photoremovable protecting groups. This application is significant in photochemistry and could be adapted for controlled release in various chemical processes (Literák et al., 2008).
Organometallic Anticancer Drugs
- Novel 1,3-dioxoindan-2-carboxamide-based complexes, which are structurally similar, have been developed for anticancer applications, leveraging topoisomerase inhibiting properties. This represents a promising area of research in medicinal chemistry (Mokesch et al., 2015).
Biotransformation
- Research on the biotransformation of substituted benzoates into cis-diols by engineered strains of Pseudomonas oleovorans, implies potential biotechnological applications for this chemical structure (Wubbolts & Timmis, 1990).
Coordination Polymers
- Derivatives of 3,5-dihydroxy benzoic acids, similar in structure, have been used to create lanthanide coordination compounds, which are significant in material science for their photophysical properties (Sivakumar et al., 2011).
Propiedades
IUPAC Name |
(2Z)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZONMQZCIBTC-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

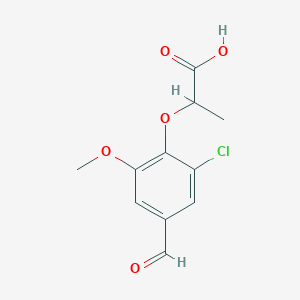
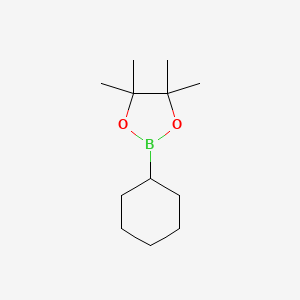
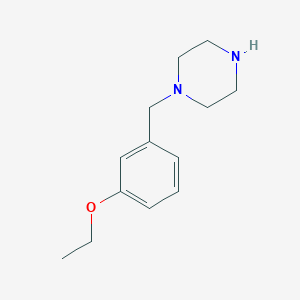


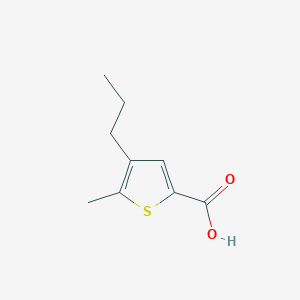
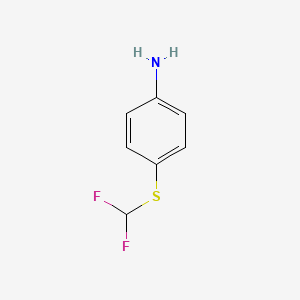
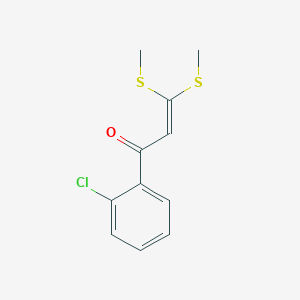
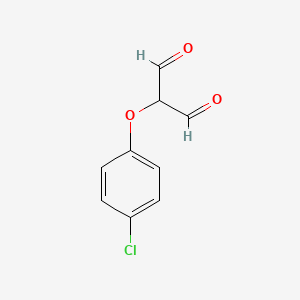

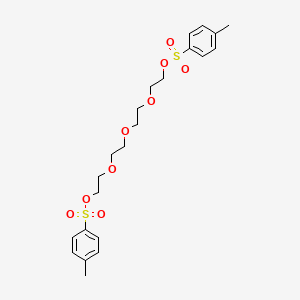
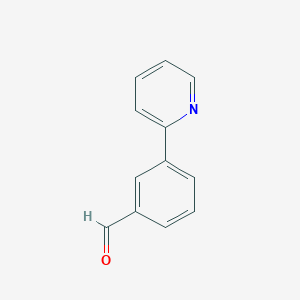
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)